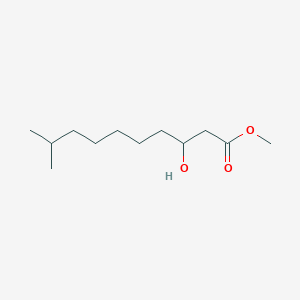
Methyl 3-hydroxy-9-methyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-9-methyldecanoate is an organic compound belonging to the ester family It is derived from decanoic acid and is characterized by the presence of a hydroxyl group at the third carbon and a methyl group at the ninth carbon of the decanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-9-methyldecanoate can be synthesized through esterification reactions involving decanoic acid derivatives. One common method involves the reaction of 3-hydroxydecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Methyl 3-hydroxy-9-methyldecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-9-methyldecanoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may exert biological effects.
Comparison with Similar Compounds
Methyl 3-hydroxydecanoate: Lacks the methyl group at the ninth carbon.
Methyl 9-methyldecanoate: Lacks the hydroxyl group at the third carbon.
Methyl 3-hydroxy-9-methylundecanoate: Has an additional carbon in the chain.
Uniqueness: Methyl 3-hydroxy-9-methyldecanoate is unique due to the presence of both a hydroxyl group and a methyl group at specific positions on the decanoate chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62675-85-8 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
methyl 3-hydroxy-9-methyldecanoate |
InChI |
InChI=1S/C12H24O3/c1-10(2)7-5-4-6-8-11(13)9-12(14)15-3/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
SDWIGWGWFPLXOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















